molecular formula C13H8FN3O2 B13661254 6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13661254
M. Wt: 257.22 g/mol
InChI Key: HLIWVQQWXBNJDZ-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of fluorine and nitro groups in the structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of 2-aminopyridine, 3-nitrobenzaldehyde, and a fluorinating agent under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, including nitration, fluorination, and cyclization reactions. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various derivatives, including amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and nitro groups enhances its binding affinity and specificity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    2-(3-Nitrophenyl)imidazo[1,2-a]pyridine: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine: The chlorine atom provides different electronic properties compared to fluorine.

    2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: The position of the nitro group affects the compound’s reactivity and biological activity.

Uniqueness: 6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both fluorine and nitro groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H8FN3O2

Molecular Weight

257.22 g/mol

IUPAC Name

6-fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8FN3O2/c14-10-4-5-13-15-12(8-16(13)7-10)9-2-1-3-11(6-9)17(18)19/h1-8H

InChI Key

HLIWVQQWXBNJDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(C=CC3=N2)F

Origin of Product

United States

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